molecular formula C16H31ClO2 B13732222 Tetradecyl chloroacetate CAS No. 18277-86-6

Tetradecyl chloroacetate

Cat. No.: B13732222
CAS No.: 18277-86-6
M. Wt: 290.9 g/mol
InChI Key: INPWKHSGGJNIIM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Organic Esters and Long-Chain Aliphatic Compounds

Tetradecyl chloroacetate (B1199739) is classified as a halogenated organic ester and a long-chain aliphatic compound. Halogenated organic esters are characterized by the presence of an ester functional group and one or more halogen atoms. The chloroacetate moiety in tetradecyl chloroacetate, with its chlorine atom, places it within this category. The reactivity of these compounds is often dictated by the nature of the halogen and the structure of the ester.

Simultaneously, the "tetradecyl" portion of its name signifies a 14-carbon alkyl chain, classifying it as a long-chain aliphatic compound. These long hydrocarbon chains are known for conferring properties such as hydrophobicity and influencing the material characteristics of the substances they constitute. d-nb.info The combination of the polar, reactive chloroacetate group and the nonpolar, long alkyl chain gives this compound a distinct amphiphilic character, which is central to its chemical behavior and applications.

Significance as a Versatile Synthetic Precursor and Chemical Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic precursor and chemical intermediate. The chlorine atom on the acetyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the tetradecyloxycarbonylmethyl group into a wide array of molecules.

For instance, this compound is utilized in the synthesis of various surfactants and specialty chemicals. It can react with tertiary amines, such as tetradecyl dimethyl amine, to form quaternary ammonium (B1175870) salts, which are a class of cationic surfactants. mdpi.comkeruichemical.com It has also been used in the preparation of other novel surfactants. mdpi.com Furthermore, chloroacetate esters, in general, are valuable in the synthesis of pharmaceuticals, such as vitamin A, and crop protection agents. wiley-vch.degoogle.com The reactivity of the ester group itself, through reactions like hydrolysis or transesterification, adds another layer to its synthetic utility.

The compound's utility extends to more complex organic transformations as well. Chloroacetate esters can participate in Darzens reactions to form glycidic esters (α,β-epoxy esters), which are important intermediates in organic synthesis. researchgate.netacs.org They are also employed in Claisen-type condensation reactions. vapourtec.com

Foundational Principles Governing Reactivity and Structure-Property Relationships

The reactivity of this compound is governed by the interplay of its two main structural components: the chloroacetate group and the long tetradecyl chain.

The Chloroacetate Group: The electron-withdrawing effect of the chlorine atom and the carbonyl group makes the α-carbon susceptible to nucleophilic attack. This is the basis for its utility in alkylation reactions. The ester functionality can undergo hydrolysis under acidic or basic conditions to yield tetradecyl alcohol and chloroacetic acid.

The Tetradecyl Chain: This long, saturated hydrocarbon chain is largely non-polar and contributes to the compound's low water solubility and high lipophilicity. This property is crucial for its application in the synthesis of surfactants, where the long chain provides the necessary hydrophobic tail. The physical properties of long-chain compounds, such as melting point and solubility, are heavily influenced by the length and packing of these alkyl chains. iucr.org

The combination of these two features in one molecule allows for its use in biphasic reaction systems and influences its aggregation behavior in solution, which is particularly relevant in the context of surfactant science.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related long-chain chloroacetates has been directed towards several key areas. A significant portion of the research focuses on its application in surfactant synthesis. Studies have explored the synthesis of novel cationic and gemini (B1671429) surfactants using this compound as a key building block. mdpi.combu.edu.eg These surfactants are investigated for their surface activity and potential applications, such as in the dispersion of oil films. bu.edu.eg

Another area of academic interest is its use as an intermediate in the synthesis of biologically active molecules and corrosion inhibitors. mdpi.com The ability to introduce a long alkyl chain via the chloroacetate group is a valuable tool in modifying the properties of parent compounds. For example, the synthesis of novel imine-tethering cationic surfactants from tetradecyl 2-chloroacetate has been explored for their potential as corrosion inhibitors for carbon steel. mdpi.com

Furthermore, the fundamental reactivity of chloroacetate esters continues to be a subject of study in organic chemistry, with research focusing on developing new catalytic methods for reactions such as the Darzens condensation and aldol (B89426) reactions. researchgate.netacs.org While much of the research may focus on simpler chloroacetate esters, the principles discovered are often applicable to long-chain derivatives like this compound.

Chemical Compound Information

Compound Name
This compound
Chloroacetic acid
Tetradecyl alcohol
Tetradecyl dimethyl amine
Vitamin A
Glycidic esters
Carbon steel
Pyridine (B92270)
2-hydroxypyridine
8-hydroxyquinoline
8-hydroxyquinaldine

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C16H31ClO2 nih.gov
Molecular Weight 290.9 g/mol nih.gov
IUPAC Name tetradecyl 2-chloroacetate nih.gov
CAS Number 18277-86-6 chemeo.com
Polar Surface Area 26.3 Ų nih.gov
XLogP3 7.3 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18277-86-6

Molecular Formula

C16H31ClO2

Molecular Weight

290.9 g/mol

IUPAC Name

tetradecyl 2-chloroacetate

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3

InChI Key

INPWKHSGGJNIIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCl

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry

Direct Esterification Routes to Tetradecyl Chloroacetate (B1199739)

Direct esterification methods are common for the synthesis of esters and typically involve the reaction of a carboxylic acid with an alcohol. These reactions are generally reversible and require specific conditions to drive the equilibrium towards the formation of the ester product.

Condensation Reactions of Chloroacetic Acid with Tetradecanol (B45765)

The most straightforward approach to synthesizing tetradecyl chloroacetate is the direct condensation of chloroacetic acid with tetradecanol. This reaction, a type of Fischer-Speier esterification, involves the removal of a molecule of water for each molecule of ester formed. organic-chemistry.orgpatsnap.com

The Fischer esterification is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgpatsnap.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). cerritos.edu The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. organic-chemistry.org

For the synthesis of long-chain esters like this compound, the reaction is typically carried out by heating a mixture of chloroacetic acid and tetradecanol in the presence of a catalytic amount of a strong acid. Given that tetradecanol is a long-chain fatty alcohol, the reaction conditions can be adapted from general procedures for the esterification of such alcohols. cerritos.edu

To enhance the yield of this compound, several strategies can be employed to shift the reaction equilibrium to the product side. A common approach is to use an excess of one of the reactants, typically the less expensive one. organic-chemistry.org Another crucial strategy is the continuous removal of water as it is formed during the reaction. organic-chemistry.org This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene, or by using a dehydrating agent.

The reaction temperature is another critical parameter. For the esterification of chloroacetic acid with lower alcohols, temperatures in the range of 80-165°C have been reported, depending on the catalyst and specific alcohol used. google.comresearchgate.net For long-chain alcohols like tetradecanol, a sufficiently high temperature is required to ensure a reasonable reaction rate.

Table 1: Typical Reaction Conditions for Acid-Catalyzed Esterification of Long-Chain Alcohols

ParameterConditionRationale
Catalyst Sulfuric Acid, p-TsOHTo protonate the carboxylic acid and increase its reactivity. cerritos.edu
Reactant Ratio Excess of Tetradecanol or Chloroacetic AcidTo shift the equilibrium towards the product side (Le Chatelier's Principle). organic-chemistry.org
Temperature 80-150°CTo increase the reaction rate. The specific temperature depends on the solvent and reactants.
Water Removal Azeotropic distillation (e.g., with toluene)To drive the reaction to completion by removing a product. organic-chemistry.org
Reaction Time Several hoursThe reaction is typically slow and requires extended time to reach equilibrium.

Alkali-Mediated Esterification with Chloroacetate Salts and Long-Chain Alcohols

An alternative to acid-catalyzed esterification involves the use of a salt of chloroacetic acid, such as sodium chloroacetate, which can react with tetradecanol or a derivative thereof. This approach avoids the use of strong acids and the generation of water as a byproduct.

The direct reaction of sodium chloroacetate with tetradecanol to form this compound is not a standard method for esterification. However, a related approach involves the reaction of sodium chloroacetate with an alkyl halide derivative of tetradecanol, such as 1-bromotetradecane. This reaction would proceed via a nucleophilic substitution mechanism, analogous to the Williamson ether synthesis.

A more direct, albeit less common, method for the reaction between sodium chloroacetate and tetradecanol could potentially be facilitated by phase-transfer catalysis (PTC). In this scenario, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would transport the chloroacetate anion from an aqueous or solid phase into an organic phase containing the tetradecanol, where the reaction can occur. biomedres.us

In the context of alkali-mediated esterification, the role of an alkali hydroxide, such as sodium hydroxide, is primarily to deprotonate the carboxylic acid to form the corresponding carboxylate salt (sodium chloroacetate in this case). This salt can then act as a nucleophile.

The mechanism of a phase-transfer catalyzed esterification involving sodium chloroacetate and tetradecanol would proceed as follows:

The quaternary ammonium cation (Q⁺) of the catalyst pairs with the chloroacetate anion (ClCH₂COO⁻) in the aqueous or at the interface of the solid phase.

This ion pair (Q⁺ ⁻OOCCH₂Cl) is soluble in the organic phase and migrates into it.

In the organic phase, the chloroacetate anion is a potent nucleophile and reacts with tetradecanol. This step may be facilitated by the activation of the alcohol's hydroxyl group, or it may proceed via a direct nucleophilic attack on a tetradecyl halide if used as the substrate.

The resulting ester, this compound, remains in the organic phase, and the catalyst cation returns to the aqueous/solid phase to repeat the cycle.

This method offers the advantage of proceeding under milder, often basic or neutral, conditions compared to the high temperatures and strong acids required for Fischer esterification.

Table 2: Plausible Reactants and Conditions for Alkali-Mediated Synthesis

Reactant 1Reactant 2Catalyst/ReagentSolvent SystemPlausible Mechanism
Sodium Chloroacetate1-Bromotetradecane-Aprotic polar solvent (e.g., DMF, DMSO)Nucleophilic Substitution (SN2)
Chloroacetic Acid & TetradecanolSodium HydroxidePhase-Transfer Catalyst (e.g., TBAB)Biphasic (e.g., Toluene/Water)Phase-Transfer Catalysis
Sodium ChloroacetateTetradecanolPhase-Transfer Catalyst (e.g., TBAB)Biphasic (e.g., Toluene/Water)Phase-Transfer Catalysis

Indirect Synthetic Approaches and Precursor Derivatization

The synthesis of this compound can be achieved through various indirect routes that rely on the chemical modification of precursor molecules. These methods, including transesterification and functional group interconversions, offer alternative pathways to the direct esterification of tetradecanol with chloroacetic acid, providing flexibility in starting material selection and reaction conditions.

Transesterification is a widely employed process for converting one ester into another by exchanging the alcohol moiety. masterorganicchemistry.com In the context of this compound synthesis, this involves reacting a simple, readily available chloroacetate ester, such as methyl chloroacetate or ethyl chloroacetate, with tetradecanol in the presence of a catalyst. The reaction equilibrium is typically shifted towards the desired product by removing the lower-boiling alcohol (methanol or ethanol) that is displaced.

The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid Catalysis : Brønsted or Lewis acids protonate the carbonyl oxygen of the starting ester, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by tetradecanol.

Base Catalysis : Under basic conditions, an alkoxide is formed from tetradecanol, which then acts as a potent nucleophile, attacking the carbonyl carbon of the chloroacetate ester through an addition-elimination mechanism. masterorganicchemistry.com

Table 1: Catalytic Systems for Transesterification Reactions Applicable to this compound Synthesis
Catalyst TypeExamplesGeneral Reaction ConditionsKey Advantages
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)Elevated temperatures, often with removal of byproduct alcohol.Low cost and high activity.
Homogeneous BaseSodium Methoxide (NaOMe), Potassium Hydroxide (KOH)Typically milder temperatures than acid catalysis.High reaction rates.
OrganocatalystN-Heterocyclic Carbenes (NHCs)Room temperature, mild conditions. organic-chemistry.orgHigh efficiency and selectivity, metal-free. organic-chemistry.org
Metal CatalystTetranuclear Zinc Clusters, Iodine (I₂)Mild reaction conditions, some can be used solvent-free. organic-chemistry.orgHigh yields and functional group tolerance. organic-chemistry.org

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com The most direct FGI route to this compound involves the modification of its precursor, tetradecanol. This approach focuses on converting the hydroxyl (-OH) group of the alcohol into the desired chloroacetate ester.

Two primary methods for this conversion are:

Fischer-Speier Esterification : This classic method involves the direct reaction of tetradecanol with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid. zsmu.edu.ua The reaction is reversible, and water is removed to drive the equilibrium toward the ester product. Studies on the esterification of chloroacetic acid with other alcohols, like butanol and isopropanol, have demonstrated high conversion rates under optimized conditions. zsmu.edu.uaresearchgate.netresearchgate.net

Acylation with a Chloroacetylating Agent : A more reactive, irreversible alternative involves using an activated derivative of chloroacetic acid, such as chloroacetyl chloride or chloroacetic anhydride. Tetradecanol reacts readily with chloroacetyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This method is often faster and proceeds under milder conditions than Fischer esterification. vanderbilt.edu

Table 2: Comparison of FGI Methods for Synthesizing this compound from Tetradecanol
MethodReactantsKey ConditionsAdvantagesDisadvantages
Fischer EsterificationTetradecanol + Chloroacetic AcidStrong acid catalyst (e.g., H₂SO₄), heat, water removal. zsmu.edu.uaUses inexpensive, stable starting materials.Reversible reaction; often requires harsh conditions.
AcylationTetradecanol + Chloroacetyl ChlorideBase (e.g., pyridine), often at or below room temperature.Fast, irreversible, high yield, mild conditions.Chloroacetyl chloride is corrosive and moisture-sensitive; produces stoichiometric waste salt.

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, these principles can be applied to develop more environmentally benign and efficient methodologies.

Traditional esterification processes often rely on homogeneous mineral acid catalysts and organic solvents, which can lead to corrosion, difficult product separation, and the generation of acidic waste. researchgate.net Green alternatives focus on eliminating solvents and employing recoverable, non-corrosive catalysts.

Solvent-Free Conditions : Performing the reaction without a solvent (neat) reduces waste, simplifies purification, and can lower energy costs associated with solvent handling and recovery. Fischer esterification of long-chain acids has been successfully carried out under solvent-free conditions using catalysts like Brønsted acidic ionic liquids, achieving high yields at room temperature. researchgate.net

Heterogeneous Solid Acid Catalysts : Replacing homogeneous acids with solid catalysts offers significant advantages, including simplified product separation, catalyst reusability, and reduced waste generation. mdpi.com Materials such as sulfated zirconia have proven effective for the esterification of long-chain carboxylic acids. rsc.org Similarly, heteropoly acids supported on materials like SBA-15 have been used to catalyze the esterification of monochloroacetic acid with high efficiency and excellent catalyst stability over multiple uses. researchgate.net

Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification under very mild operating conditions. researchgate.net This biocatalytic approach offers high selectivity, reduces the formation of by-products, and is compatible with the core tenets of green chemistry. researchgate.net

Table 3: Overview of Green Catalytic Systems for Esterification
SystemExampleOperating ConditionsSustainability Advantages
Ionic LiquidsBrønsted acidic ionic liquidsSolvent-free, room temperature. researchgate.netRecyclable catalyst, reduced energy consumption, elimination of volatile organic solvents. researchgate.net
Solid Acid CatalystsSulfated Zirconia, Tungstophosphoric Acid on SBA-15Elevated temperatures. researchgate.netrsc.orgNon-corrosive, easily separable, reusable, reduced waste. mdpi.comrsc.org
Biocatalysts (Enzymes)Immobilized LipasesMild temperatures (typically 30-60°C). researchgate.netHigh selectivity, biodegradable catalyst, low energy input, minimal by-products. researchgate.net

Atom Economy : Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgnih.gov Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal waste. rsc.org

The direct esterification of tetradecanol with chloroacetic acid is an example of a condensation reaction that produces water as a byproduct. C₁₄H₂₉OH + ClCH₂COOH → C₁₄H₂₉OCOCH₂Cl + H₂O

The atom economy for this reaction can be calculated as follows: Atom Economy = [ (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) ] x 100%

Table 4: Atom Economy Calculation for this compound Synthesis
CompoundFormulaMolecular Weight (g/mol)
TetradecanolC₁₄H₃₀O214.41
Chloroacetic AcidC₂H₃ClO₂94.50
Total Reactant Mass-308.91
This compoundC₁₆H₃₁ClO₂290.87
Atom Economy (%)(290.87 / 308.91) x 100% = 94.16%

This high atom economy indicates that the direct esterification pathway is an efficient synthesis route from a green chemistry perspective.

Process Intensification (PI) : PI involves developing innovative equipment and techniques to create substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For ester production, PI strategies include:

Reactive Distillation (RD) : This technique combines chemical reaction and distillation in a single unit. researchgate.net For equilibrium-limited reactions like esterification, the continuous removal of a product (e.g., water or the ester) from the reaction zone shifts the equilibrium, leading to higher conversions and yields. researchgate.net RD has been successfully applied to the synthesis of other esters, such as methyl chloroacetate, demonstrating its potential to intensify the production process. researchgate.net

Continuous-Flow Reactors : Moving from traditional batch reactors to continuous-flow systems can significantly improve efficiency, safety, and process control. mdpi.comresearchgate.net These systems, including microreactors, offer enhanced heat and mass transfer, allowing for better temperature management and reaction rate control, which is particularly beneficial for managing potentially exothermic reactions. researchgate.net

Membrane Reactors : Integrating membranes into the reactor setup can enhance esterification by selectively removing water through processes like pervaporation. nih.gov This continuous water removal shifts the reaction equilibrium, increasing conversion under milder conditions and reducing energy consumption compared to traditional distillation. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies

Nucleophilic Substitution Reactions Involving the Alpha-Halogenated Ester Moiety

The presence of a chlorine atom on the carbon alpha to the carbonyl group makes Tetradecyl chloroacetate (B1199739) a potent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of both the carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.org

The kinetics of halogen displacement in Tetradecyl chloroacetate are expected to follow second-order rate laws, where the rate of reaction is dependent on the concentration of both the ester and the incoming nucleophile. libretexts.org The reaction proceeds through a single, concerted step where the nucleophile attacks the alpha-carbon as the chloride ion departs. libretexts.org

The rate of these S(_N)2 reactions is highly sensitive to steric hindrance at the reaction center. msu.edu However, in the case of this compound, the long tetradecyl chain is attached to the ester oxygen and is distant from the electrophilic alpha-carbon. Therefore, it is not expected to exert a significant steric effect on the rate of nucleophilic attack. The primary steric considerations would arise from the nucleophile itself and the solvent system used.

The thermodynamics of the reaction are governed by the relative bond strengths of the C-Cl bond being broken and the new carbon-nucleophile bond being formed, as well as solvation effects. Generally, the displacement of a chloride ion by a more nucleophilic species is thermodynamically favorable.

Table 1: Representative Rate Constants for S(_N)2 Reactions of a Simple Alpha-Halo Ester

NucleophileSolventRate Constant (k) at 25°C (Ms)
IAcetone3.0 x 10
BrAcetone1.0 x 10
ClAcetone3.0 x 10
CH(_3)COOMethanol4.0 x 10

Note: This data is for Ethyl chloroacetate and is provided for illustrative purposes to show relative nucleophilicity.

The electrophilic nature of the alpha-carbon in this compound allows for the synthesis of a variety of derivatives through reaction with different nucleophiles.

Ether Derivatives: In a reaction analogous to the Williamson ether synthesis, an alkoxide can act as a nucleophile, attacking the alpha-carbon to displace the chloride and form an ether linkage. The choice of a strong base to generate the alkoxide is crucial to avoid competing hydrolysis of the ester.

Thioether Derivatives: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with alpha-halo esters to form thioethers. researchgate.net These reactions are generally faster than their ether-forming counterparts due to the greater nucleophilicity of sulfur compared to oxygen. researchgate.net

Amine Derivatives: Primary and secondary amines can also act as nucleophiles to displace the chloride and form the corresponding amino ester derivatives. organic-chemistry.org However, the reaction can be complicated by the basicity of the amine, which can also promote side reactions such as elimination or hydrolysis. Furthermore, the initial product of the reaction is an ammonium (B1175870) salt, which must be deprotonated to yield the neutral amine derivative. libretexts.org Over-alkylation to form quaternary ammonium salts is also a possibility, especially with primary amines. libretexts.org

Hydrolysis and Ester Cleavage Mechanisms

The ester functionality of this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This process cleaves the ester bond, yielding Tetradecyl alcohol and chloroacetic acid or its conjugate base. ucalgary.ca

Under acidic conditions, the hydrolysis of this compound proceeds via a reversible mechanism. chemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of Tetradecyl alcohol lead to the formation of chloroacetic acid. libretexts.org Due to the reversible nature of this reaction, an excess of water is required to drive the equilibrium towards the hydrolysis products. libretexts.org The rate of acid-catalyzed hydrolysis is typically first order in both the ester and the acid catalyst. gauthmath.comegyankosh.ac.in

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Saponification
Catalyst H(_3)OOH
Reversibility ReversibleIrreversible
Mechanism Protonation of C=O, nucleophilic attack by H(_2)ONucleophilic attack by OH
Final Product Carboxylic acid and alcoholCarboxylate salt and alcohol
Rate Law Rate = k[Ester][H]Rate = k[Ester][OH]

The hydrolysis of this compound is a key process in its environmental degradation. In aquatic environments, both acid- and base-catalyzed hydrolysis can contribute to its breakdown, depending on the pH of the water. The hydrolysis products, Tetradecyl alcohol and chloroacetic acid, have their own environmental fates. While long-chain alcohols like Tetradecyl alcohol are generally biodegradable, chloroacetic acid can be more persistent and exhibit toxicity to aquatic organisms. nih.gov Studies on the degradation of monochloroacetic acid have shown that it can be converted to biodegradable products like glycolic acid under certain conditions. nih.gov

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

This compound, featuring an electron-withdrawing chloro group adjacent to a carbonyl functionality, is chemically primed to act as an electrophilic synthon. The chlorine atom activates the α-carbon, making it susceptible to nucleophilic attack. This characteristic is fundamental to its role in forming new carbon-carbon bonds.

Alkylation Reactions in Organic Synthesis

The primary role of chloroacetate esters in organic synthesis is as alkylating agents. In the case of this compound, the electrophilic α-carbon can be attacked by a wide range of nucleophiles, leading to the formation of a new C-C bond and the displacement of the chloride ion. This is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.

Common nucleophiles for such reactions include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents. The general scheme for such an alkylation reaction is as follows:

Nucleophile (Nu-) + ClCH2CO2(CH2)13CH3 → Nu-CH2CO2(CH2)13CH3 + Cl-

The presence of the long tetradecyl chain can influence the reaction kinetics and solubility of the molecule in various organic solvents.

Table 1: Representative Alkylation Reactions with Chloroacetate Esters

NucleophileProduct TypeReaction Conditions
Ketone Enolateγ-KetoesterBase (e.g., LDA, NaH), Aprotic Solvent (e.g., THF, DMF)
Malonic Ester EnolateSubstituted Malonic EsterBase (e.g., NaOEt), Ethanol
Grignard Reagentα-Substituted Acetate (B1210297)Aprotic Solvent (e.g., Diethyl Ether, THF)

Condensation and Cyclization Reactions

Beyond simple alkylation, this compound can participate in condensation and cyclization reactions. For instance, in a Darzens condensation, a chloroacetate ester reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester). The long alkyl chain of this compound would be retained in the final product.

Cyclization reactions can also be envisaged where this compound acts as a building block. For example, it could be used to introduce an acetate-derived side chain onto a larger molecule, which then undergoes an intramolecular reaction to form a cyclic compound. The specifics of such reactions, however, are not well-documented for this compound itself.

Computational Chemistry and Mechanistic Elucidation

While specific computational studies on this compound are scarce, the principles of computational chemistry can be applied to understand its reactivity.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could provide insights into:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO would likely be centered on the α-carbon and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack.

Reactivity Indices: DFT can be used to calculate various reactivity indices, such as the Fukui function, which predicts the most reactive sites in a molecule. For this compound, these calculations would quantify the electrophilicity of the α-carbon.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Pathways

Molecular Dynamics (MD) simulations can model the behavior of molecules over time, providing insights into reaction dynamics and the influence of the solvent. An MD simulation of an alkylation reaction involving this compound could:

Elucidate Reaction Pathways: By simulating the approach of a nucleophile, MD can help visualize the transition state and determine the preferred reaction pathway.

Analyze Solvent Effects: The long, nonpolar tetradecyl chain will significantly influence how the molecule orients itself in different solvents. MD simulations can model these solvent-molecule interactions and their effect on reaction rates. One study has noted the inclusion of this compound as a component in aviation hydraulic oil, where MD simulations were used to study the oil's interaction with nitrogen gas, demonstrating the utility of this method for complex systems containing this molecule. mdpi.com

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a series of long-chain alkyl chloroacetates, a QSAR model could be developed to predict their reactivity in, for example, an SN2 reaction.

Descriptors: Relevant descriptors for such a model might include the length of the alkyl chain, steric parameters (e.g., Taft's Es), and electronic parameters (e.g., Hammett constants, if applicable to the nucleophile).

Model Development: By correlating these descriptors with experimentally determined reaction rates for a set of analogous compounds, a predictive model could be constructed. This would allow for the estimation of the reactivity of this compound without direct experimental measurement.

Derivatization Chemistry and Advanced Functionalization

Synthesis of Quaternary Ammonium (B1175870) Compounds and Ionic Liquids

Quaternary ammonium compounds (QACs) and ionic liquids (ILs) are a class of organic salts with a wide array of applications, including as surfactants, catalysts, and antimicrobial agents. Tetradecyl chloroacetate (B1199739) serves as a key building block in the synthesis of novel cationic surfactants, including those with imine tethers, imidazolium (B1220033) head groups, and gemini (B1671429) structures.

Novel imine-tethering cationic surfactants can be synthesized from tetradecyl chloroacetate through a multi-step process. A key example is the synthesis of (E)-3-((2-chlorobenzylidene)amino)-N,N-dimethyl-N-(2-oxo-2-(tetradecyloxy)ethyl)propan-1-aminium chloride. mdpi.com The synthesis begins with the formation of a Schiff base, 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine, by reacting 2-chlorobenzaldehyde (B119727) with 3-(N,N-dimethylamino)-1-propylamine. mdpi.com This Schiff base is then quaternized by refluxing with this compound in a suitable solvent, such as ethyl acetate (B1210297), at elevated temperatures. mdpi.com

The reaction scheme for this synthesis is as follows:

Schiff Base Formation: 2-chlorobenzaldehyde + 3-(N,N-dimethylamino)-1-propylamine → 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine

Quaternization: 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine + this compound → (E)-3-((2-chlorobenzylidene)amino)-N,N-dimethyl-N-(2-oxo-2-(tetradecyloxy)ethyl)propan-1-aminium chloride

This synthetic approach yields novel cationic surfactants with an imine linkage, which can exhibit interesting surface activity and potential applications as corrosion inhibitors. mdpi.com

Reactant 1Reactant 2ProductYield
3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amineThis compound(E)-3-((2-chlorobenzylidene)amino)-N,N-dimethyl-N-(2-oxo-2-(tetradecyloxy)ethyl)propan-1-aminium chloride81% mdpi.com

Imidazolium-based ionic liquids and cationic surfactants are of significant interest due to their unique properties and wide range of applications. While direct synthesis from this compound and imidazole (B134444) is a plausible pathway, the literature more broadly describes the synthesis of long-chain imidazolium salts through various methods. For instance, citric acid-based cationic surfactants have been synthesized using 1-methyl imidazolium as the quaternizing agent. researchgate.net Another approach involves the Debus–Radziszewski imidazole synthesis, which has been adapted to directly yield long-chain imidazolium ionic liquids, such as 1,3-di(tetradecyl)imidazolium salts, in high yields.

A potential synthetic route for an imidazolium cationic surfactant derived from this compound could involve the reaction of a substituted imidazole, such as 1-methylimidazole, with this compound. This nucleophilic substitution reaction would result in the formation of a 1-methyl-3-(2-(tetradecyloxy)-2-oxoethyl)-1H-imidazol-3-ium chloride. The reaction would likely proceed in a suitable solvent and may require heating to achieve a reasonable reaction rate and yield.

Gemini surfactants are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. nih.govresearchgate.net This unique structure often leads to superior surface activity compared to their single-chain counterparts. redalyc.orgmdpi.com this compound can be a valuable precursor in the design and synthesis of novel gemini surfactants.

A general approach to synthesizing gemini surfactants from this compound would involve reacting it with a diamine that acts as the spacer. For example, reacting two equivalents of this compound with a diamine, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, would yield a gemini surfactant with a hexane (B92381) spacer. The reaction would proceed via a quaternization of the tertiary amine groups of the diamine by the chloroacetyl group of the this compound.

The design of these gemini surfactants can be tailored by varying the length and nature of both the hydrophobic tetradecyl chain and the spacer group. The synthesis of gemini surfactants with ester groups in their structure has been reported, which can enhance their biodegradability. nih.gov The synthesis of asymmetric gemini surfactants, where the two hydrophobic tails are different, is also an area of interest. nih.gov

Reactant 1Reactant 2 (Spacer)Product Type
This compoundN,N,N',N'-tetramethyl-1,6-hexanediamineCationic Gemini Surfactant
This compoundEthylenediamineCationic Gemini Surfactant

Carboxymethylation Reactions Utilizing this compound or its Analogues

Carboxymethylation is a chemical process that introduces a carboxymethyl group (-CH2COOH) onto a substrate. This modification can significantly alter the properties of the substrate, such as increasing its water solubility. This compound and its analogues, like sodium chloroacetate, are effective reagents for carboxymethylation reactions, particularly with substrates containing hydroxyl groups.

This compound and its analogues can be used to carboxymethylate various hydroxyl-functionalized substrates, including alcohols and polysaccharides. A notable example is the carboxymethylation of a mixture of lauryl and tetradecyl alcohols. google.com In this process, the alcohol mixture is reacted with sodium chloroacetate in the presence of a strong base, such as sodium hydroxide. google.com The base deprotonates the hydroxyl group of the alcohol, forming an alkoxide, which then acts as a nucleophile and attacks the carbon atom of the chloroacetate, displacing the chloride ion and forming an ether linkage. This results in the formation of the carboxymethylated alcohol. google.com

The general reaction scheme is as follows:

R-OH + ClCH₂COONa + NaOH → R-O-CH₂COONa + NaCl + H₂O

This reaction can be carried out with various alcohols, and the resulting carboxymethylated products often exhibit enhanced surface activity.

The efficiency of the carboxymethylation reaction is influenced by several process parameters, and optimization of these parameters is crucial for achieving a high degree of substitution (DS) and yield. nih.govresearchgate.net Key parameters that are often optimized include:

Concentration of the Chloroacetate Reagent: The concentration of the chloroacetate reagent, such as sodium chloroacetate, directly impacts the DS. Generally, increasing the concentration of the chloroacetate leads to a higher DS, up to a certain point where side reactions may become more prevalent. myfoodresearch.com

Concentration of the Base: The concentration of the base, typically sodium hydroxide, is critical for activating the hydroxyl groups of the substrate. An optimal base concentration is necessary to maximize the DS, as an excess can lead to undesired side reactions, such as the formation of sodium glycolate (B3277807) from the hydrolysis of the chloroacetate. myfoodresearch.com

Reaction Temperature: The reaction temperature influences the rate of both the main carboxymethylation reaction and any side reactions. An optimal temperature needs to be determined to achieve a high DS without significant degradation of the product. nih.gov

Reaction Time: The duration of the reaction also plays a role in the extent of carboxymethylation. The reaction time is often optimized to allow for the completion of the reaction while minimizing the potential for product degradation. nih.gov

Response surface methodology (RSM) is a statistical tool that can be effectively employed to optimize these process variables for the synthesis of carboxymethylated derivatives. researchgate.net

ParameterEffect on Carboxymethylation
Chloroacetate ConcentrationIncreasing concentration generally increases the degree of substitution to an optimal point. myfoodresearch.com
Base ConcentrationAn optimal concentration is required to activate hydroxyl groups without promoting side reactions.
TemperatureAffects reaction rate; an optimal temperature maximizes the desired reaction. nih.gov
TimeSufficient time is needed for reaction completion. nih.gov

Other Functional Group Transformations and Polymer Precursor Synthesis

The chloroacetyl group in this compound is a versatile functional handle that allows for a variety of chemical transformations beyond simple hydrolysis or esterification. The reactivity of the carbon-chlorine bond, in particular, opens avenues for the introduction of diverse heteroatoms and for the construction of larger molecular architectures, including polymers. This section explores these advanced functionalization strategies, focusing on substitution reactions to introduce heteroatoms and on reactions that lead to chain extension and the formation of cross-linked networks, positioning this compound as a potential precursor for polymeric materials.

Introduction of Heteroatoms via Substitution

The electrophilic nature of the carbon atom attached to the chlorine in this compound makes it susceptible to nucleophilic attack, providing a straightforward method for the introduction of various heteroatoms. This is a classic example of a nucleophilic substitution reaction, where the chloride ion serves as a good leaving group.

One of the most well-documented examples of this type of transformation is the reaction of this compound with tertiary amines to form quaternary ammonium salts. Specifically, the reaction with trimethylamine (B31210) results in the formation of tetradecyl betainate chloride. This reaction is typically carried out in an aprotic solvent like acetone. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This quaternization reaction transforms the molecule into a cationic surfactant with a betaine (B1666868) ester structure.

Beyond nitrogen, other heteroatoms can be introduced using appropriate nucleophiles. For instance, sulfur-containing functional groups can be incorporated through reaction with thiols or their corresponding thiolates. In a reaction analogous to the Williamson ether synthesis, a thiolate anion (RS⁻) can displace the chloride to form a thioether. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of α-chloro esters suggests that reactions with various sulfur nucleophiles, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, would lead to the corresponding sulfur-containing derivatives.

Similarly, the introduction of other heteroatoms is feasible. For example, reaction with sodium azide (B81097) in a polar aprotic solvent would be expected to yield tetradecyl azidoacetate. The azide functional group can then serve as a precursor for other nitrogen-containing moieties through reduction to an amine or via cycloaddition reactions.

The table below summarizes potential nucleophilic substitution reactions for introducing heteroatoms onto the this compound backbone.

NucleophileReagent ExampleProduct Functional Group
Tertiary AmineTrimethylamineQuaternary Ammonium Salt
ThiolateSodium ethanethiolateThioether
Azide IonSodium AzideAzide
Iodide IonSodium IodideIodoacetate

These substitution reactions are fundamental in modifying the chemical and physical properties of the tetradecyl moiety, enabling the synthesis of a diverse range of functionalized long-chain esters.

Chain Extension and Cross-linking Reactions

The reactivity of the chloroacetyl group also allows for this compound to be used as a building block in the synthesis of larger molecules and polymers. This can be achieved through reactions with molecules containing two or more nucleophilic sites, leading to chain extension or the formation of a cross-linked network.

Chain Extension:

Chain extension can be envisioned by reacting this compound with bifunctional nucleophiles. For instance, a reaction with a diamine could lead to the formation of a polyamide structure. In such a reaction, each of the two amine groups of the diamine could displace the chloride from a molecule of this compound, linking two long alkyl chains together. A more controlled polymerization could be achieved by reacting a bifunctional starting material containing two chloroacetyl groups with a diamine in a polycondensation reaction.

Similarly, a dithiol could be used to link two this compound molecules, forming a bis(thioether) structure. If a molecule containing both a thiol and an amine group were used, a mixed heteroatom linkage could be formed. While specific examples of such polymerizations using this compound as a monomer are not prevalent in the literature, the fundamental principles of nucleophilic substitution suggest its feasibility as a monomer in step-growth polymerization.

A hypothetical polycondensation reaction leading to a polyester-ether could involve the reaction of a dicarboxylic acid with a diol that has been previously functionalized with chloroacetate groups. The this compound itself could also potentially be used to alkylate a polymer backbone containing nucleophilic side chains, effectively grafting the tetradecyl group onto a pre-existing polymer.

Cross-linking Reactions:

Cross-linking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure with altered physical properties, such as increased rigidity and solvent resistance. This compound can be conceptualized as a cross-linking agent for polymers that possess nucleophilic functional groups.

For example, a polymer with pendant amine or thiol groups, such as poly(ethyleneimine) or certain polypeptides, could be cross-linked by the addition of this compound. The chloroacetyl group would react with the nucleophilic side chains of two different polymer strands, forming a bridge between them. The long tetradecyl chain would also introduce hydrophobicity into the cross-linked network.

The table below outlines hypothetical chain extension and cross-linking scenarios involving this compound.

Reactant TypeExample ReactantPotential Outcome
Bifunctional NucleophileEthylenediamineChain Extension (Dimer)
Bifunctional Nucleophile1,4-ButanedithiolChain Extension (Dimer)
Polyfunctional NucleophilePoly(ethyleneimine)Cross-linked Polymer
Polyfunctional NucleophileGelatinCross-linked Biopolymer

The utility of this compound as a precursor for such materials would depend on the specific reaction conditions and the desired properties of the final product. The introduction of the long alkyl chain can significantly influence the properties of the resulting polymer, for instance, by increasing its hydrophobicity or acting as an internal plasticizer.

Applications in Advanced Chemical Systems and Materials Science

Surfactant Design and Performance in Industrial and Chemical Formulations

Interfacial Phenomena and Surface Tension Modulation

Surfactants reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids by adsorbing at the interface. For Tetradecyl Chloroacetate (B1199739), the long C14 alkyl chain would provide the necessary hydrophobicity to drive it to the interface, for example, between water and oil or water and air. The polar ester and chloro- group would serve as the hydrophilic head, interacting with the aqueous phase.

The effectiveness of a surfactant in reducing surface tension is a key performance indicator. While specific data for Tetradecyl Chloroacetate is unavailable, the behavior of similar long-chain esters suggests it would significantly lower the interfacial tension. This property is crucial in applications requiring enhanced wetting, spreading, and penetration of liquids.

Emulsification, Dispersing, and Solubilization Mechanisms

The amphiphilic nature of this compound would enable it to act as an emulsifying, dispersing, and solubilizing agent.

Emulsification: By adsorbing at the oil-water interface, molecules of this compound would form a protective film around droplets of the dispersed phase, preventing them from coalescing. The hydrophobic tails would orient into the oil phase, and the hydrophilic heads into the water phase, creating a stable emulsion. The stability and type of emulsion (oil-in-water or water-in-oil) would depend on factors such as its concentration, the nature of the oil, and the temperature.

Dispersing: In solid-in-liquid systems, the compound could adsorb onto the surface of solid particles, preventing them from aggregating and settling. The hydrophobic tail would anchor to the particle surface (if non-polar), while the polar head would extend into the liquid medium, providing steric or electrostatic stabilization.

Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules can self-assemble into micelles. These aggregates have a hydrophobic core and a hydrophilic shell. This structure allows for the solubilization of water-insoluble substances (oils, dyes) within the hydrophobic core of the micelles in an aqueous medium.

Role as an Intermediate in Specialty Chemical Production

Chloroacetate esters are recognized as versatile chemical intermediates due to the reactivity of the carbon-chlorine bond, which allows for nucleophilic substitution reactions. highmountainco.comchemcess.com This makes this compound a potential building block for more complex specialty chemicals.

Precursors for Polymer Additives and Modifiers

The reactive chlorine atom in this compound can be displaced by various nucleophiles to synthesize a range of derivatives. This functionality allows it to serve as a precursor for polymer additives. For instance, reaction with amines, thiols, or other functional groups could attach the long tetradecyl chain onto a molecule designed to be a plasticizer, lubricant, or stabilizer. The long alkyl chain can impart properties such as flexibility, internal lubrication, and improved melt flow to polymers.

Components in Functional Fluids and Lubricants

Long-chain esters are widely used as base oils or additives in synthetic lubricants and functional fluids due to their favorable viscosity-temperature characteristics, thermal stability, and lubricity. This compound could be used to synthesize specialty lubricant additives. For example, its reaction with sulfur-containing compounds could produce anti-wear or extreme pressure additives, where the long alkyl chain ensures oil solubility.

Corrosion Inhibition Studies (Focus on Adsorption Mechanisms)

Organic compounds, particularly those with long alkyl chains and heteroatoms (like oxygen and chlorine in this case), can act as corrosion inhibitors by adsorbing onto a metal surface and forming a protective barrier. ohio.edu

The primary mechanism of corrosion inhibition by such organic molecules involves adsorption onto the metal surface, which can occur through two main processes: mdpi.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule. In acidic solutions where the metal surface is positively charged, the partially negative charges on the oxygen and chlorine atoms of the ester could interact with the surface.

Chemisorption: This involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The lone pair of electrons on the oxygen atoms of the ester group could participate in this process. researchgate.net

The long tetradecyl chain would play a crucial role by forming a dense, hydrophobic layer on the metal surface. This layer acts as a physical barrier, repelling water and corrosive species from the surface and thereby inhibiting the corrosion process. The effectiveness of the inhibition would be expected to increase with the concentration of the inhibitor up to a point where a stable monolayer or multilayer film is formed. The adsorption process is often modeled using isotherms like the Langmuir isotherm, which relates the surface coverage to the concentration of the inhibitor in the solution. mdpi.comresearchgate.net

Adsorption Isotherms and Thermodynamic Parameters

The study of adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models, is fundamental to understanding how an inhibitor interacts with a metal surface. These models provide quantitative insights into the nature of the adsorption layer—whether it is a monolayer or multilayer, and the energetic homogeneity of the surface. Furthermore, the calculation of thermodynamic parameters like the standard Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) is crucial for determining the spontaneity and the nature of the adsorption process (i.e., physisorption or chemisorption).

For this compound, specific experimental data that would allow for the plotting of these isotherms and the subsequent calculation of these thermodynamic values are not available in the public domain. Without such data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Elucidation of Inhibitor-Surface Interactions

A deep understanding of the inhibitor-surface interactions is essential for explaining the protective mechanism. This typically involves a combination of surface analysis techniques and computational chemistry. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide morphological and compositional information about the protective film formed on the metal surface. Quantum chemical calculations, on the other hand, offer insights at the molecular level, including the electron donating/accepting capabilities of the inhibitor molecule and its orientation on the surface.

Regrettably, no published studies were found that have applied these techniques to investigate the interaction of this compound with metal surfaces. Therefore, a detailed elucidation of its inhibitor-surface interactions, supported by empirical evidence and theoretical calculations, cannot be provided.

Analytical Methodologies for Research Scale Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of tetradecyl chloroacetate (B1199739). By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of tetradecyl chloroacetate. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom can be determined.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-(CH₂)₁₂-0.88Triplet3H
-(CH₂)₁₂-1.26Multiplet24H
-O-CH₂-CH₂-1.65Quintet2H
Cl-CH₂-C(O)-4.06Singlet2H
-C(O)-O-CH₂-4.19Triplet2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, allowing for the clear resolution of individual carbon signals. libretexts.orglibretexts.orgyoutube.com The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C H₃-(CH₂)₁₃-14.1
-(C H₂)₁₁-22.7 - 31.9
-O-CH₂-C H₂-25.8
-O-C H₂-CH₂-28.6
Cl-C H₂-C(O)-40.7
-C(O)-O-C H₂-66.2
-C (O)-167.5

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. chemistrysteps.comlibretexts.orguvic.cananalysis.comyoutube.com A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the assignments made in the standard ¹³C NMR spectrum. libretexts.orgnanalysis.com

DEPT-90: Only CH signals appear. For this compound, no signals would be observed as it lacks methine groups. libretexts.orgnanalysis.com

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. libretexts.orgnanalysis.com This would show the terminal methyl group and all methylene groups in the tetradecyl chain, as well as the methylene group of the chloroacetyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. orgchemboulder.comspectroscopyonline.comresearchgate.netacs.orgresearchgate.net

The IR spectrum of this compound is dominated by strong absorption bands characteristic of an ester and an alkyl halide.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)Stretching2850-2960Strong
C=O (ester)Stretching1735-1750Strong
C-O (ester)Stretching1160-1210Strong
C-Cl (alkyl halide)Stretching600-800Medium-Strong

The prominent C=O stretching vibration is a definitive indicator of the ester functional group. orgchemboulder.comspectroscopyonline.comresearchgate.net The presence of the long alkyl chain is confirmed by the strong C-H stretching absorptions. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. wikipedia.orglibretexts.orgwpmucdn.commiamioh.eduyoutube.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). wikipedia.orgwpmucdn.com

For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion peak ([M]⁺), although it may be weak due to fragmentation. The fragmentation pattern provides valuable structural information. libretexts.orgwpmucdn.commiamioh.edu

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the tetradecyloxy radical (-•OC₁₄H₂₉) or the chloroacetyl radical (ClCH₂C(O)•).

McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Loss of the Alkyl Chain: Fragmentation of the long tetradecyl chain can occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govntnu.nouib.noacs.orgchromatographyonline.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a given set of conditions. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram.

The eluting compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

Derivatization Strategies for Enhanced Chromatographic Performance

While this compound can be analyzed directly by GC-MS, derivatization may be employed in certain analytical scenarios to improve chromatographic properties or detection sensitivity. researchgate.netlibretexts.orglmaleidykla.ltcolostate.edugcms.czmdpi.comupb.ro Derivatization involves chemically modifying the analyte to create a new compound with more favorable characteristics for analysis. researchgate.netlibretexts.orggcms.czmdpi.com

For instance, if analyzing for the presence of the parent alcohol (tetradecanol) and chloroacetic acid as impurities or degradation products, derivatization would be necessary.

Esterification: Carboxylic acids like chloroacetic acid are often converted to more volatile esters (e.g., methyl or ethyl esters) prior to GC analysis. researchgate.netlibretexts.orggcms.cz

Silylation: Alcohols such as tetradecanol (B45765) can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers. lmaleidykla.lt This process replaces the active hydrogen of the hydroxyl group, reducing polarity and improving peak shape. lmaleidykla.lt

These derivatization strategies increase the volatility and thermal stability of the analytes, leading to better separation and more symmetrical peaks in the gas chromatogram. researchgate.netlibretexts.org

2

The characterization of this compound at the research scale necessitates precise analytical methodologies to ensure its identity, purity, and quantification in various matrices. Due to the compound's structure, which includes a long alkyl chain and a reactive chloroacetyl group, direct analysis can be challenging. Therefore, derivatization techniques followed by chromatographic separation are commonly employed to enhance volatility, improve thermal stability, and increase detection sensitivity.

1 Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a versatile derivatization agent widely used in chromatography and mass spectrometry. nih.gov It reacts with a broad spectrum of nucleophiles to form derivatives with highly favorable physicochemical properties for analysis, particularly by gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). nih.govrsc.org The PFBBr reagent converts carboxylic acids, mercaptans, phenols, and other nucleophilic compounds into their corresponding pentafluorobenzyl esters or ethers. sigmaaldrich.com These derivatives are typically neutral, soluble in most organic solvents, thermally stable, volatile, and strongly electron-capturing, making them ideal for sensitive analysis. nih.gov

The derivatization of chloroacetic acid, a related compound, involves the substitution of the bromide atom on PFBBr by the carboxylate anion. nih.gov This reaction can be performed in aqueous or non-aqueous systems. nih.govresearchgate.net For instance, extractive alkylation, also known as ion-paired extraction, allows for the simultaneous extraction and derivatization of the analyte from an aqueous matrix into an organic phase where it reacts with PFBBr. sigmaaldrich.com This process is often facilitated by a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt. sigmaaldrich.com

Key Features of PFBBr Derivatization:

Versatility: Reacts with a wide range of functional groups. nih.govsigmaaldrich.com

Enhanced Sensitivity: The resulting PFB derivatives are highly responsive to electron capture detectors (ECD), enabling trace-level analysis. nih.govsigmaaldrich.com

Improved Chromatography: The derivatives are more volatile and thermally stable, leading to better chromatographic separation. nih.gov

Broad Applicability: Used for analyzing various analytes in diverse matrices, including biological and environmental samples. nih.gov

A typical derivatization procedure might involve combining the sample with PFBBr in a suitable solvent, often with a catalyst, and heating to complete the reaction. msu.edu It is crucial to control reaction conditions such as temperature, time, and reagent concentration to ensure complete derivatization and avoid the formation of artifacts. sigmaaldrich.com Water in the reaction mixture can lead to the production of artifacts, so anhydrous conditions are often preferred. sigmaaldrich.com

Table 1: General Conditions for PFBBr Derivatization

ParameterConditionRationale
Reagent Pentafluorobenzyl bromide (PFBBr)Forms stable, volatile, and electron-capturing derivatives. nih.govsigmaaldrich.com
Catalyst Phase-transfer catalyst (e.g., tetrabutylammonium salt) or Crown ether (e.g., 18-crown-6)Facilitates the reaction between the analyte and the derivatizing agent, especially in two-phase systems. sigmaaldrich.com
Solvent Methylene chloride, Acetonitrile (B52724), AcetoneProvides a medium for the reaction; choice depends on the sample matrix and analyte solubility. sigmaaldrich.comresearchgate.net
Temperature 25°C - 60°CControls the rate of the reaction; higher temperatures can accelerate derivatization but may also lead to degradation. sigmaaldrich.commsu.edu
Reaction Time 20 minutes to several hoursVaries depending on the reactivity of the compound being derivatized. sigmaaldrich.commsu.edu

2 Silylation Reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, Trimethylchlorosilane)

Silylation is one of the most widely used derivatization techniques for gas chromatography. registech.comchromtech.com It involves replacing an active hydrogen atom in a molecule with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group. registech.com This process significantly reduces the polarity of the compound, increases its volatility and enhances its thermal stability, making it more amenable to GC analysis. registech.comchromtech.com For compounds like chloroacetic acid, silylation targets the acidic proton of the carboxyl group. nih.gov

Commonly used silylation reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). nih.govthermofisher.com BSTFA is a powerful TMS donor, while TMCS is often used as a catalyst to enhance the reactivity of silylating agents, particularly for hindered functional groups. thermofisher.comlabunlimited.com

A study on the determination of chloroacetic acid in workplace air utilized a mixture of acetonitrile and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for desorption and silylation. nih.gov The reaction was carried out at room temperature, followed by quantitative analysis of the silylated product by gas chromatography. nih.gov The method demonstrated good linearity and high sensitivity. nih.gov

Advantages of Silylation:

Increased Volatility: Silyl derivatives are significantly more volatile than their parent compounds. registech.com

Improved Thermal Stability: The derivatization protects thermally labile functional groups from degradation at high GC temperatures. registech.com

Enhanced Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and improved separation efficiency. chromtech.com

Wide Applicability: Suitable for a broad range of compounds containing active hydrogens, such as acids, alcohols, and amines. chromtech.com

Silylation reactions are generally sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. registech.com Therefore, reactions are typically carried out under anhydrous conditions.

Table 2: Common Silylation Reagents and Their Applications

ReagentAbbreviationKey FeaturesTypical Application
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFAA strong and versatile TMS donor. nih.govDerivatization of acidic protons, such as in carboxylic acids. nih.gov
Trimethylchlorosilane TMCSOften used as a catalyst in conjunction with other silylating agents to increase reaction rates. thermofisher.comUsed with other reagents for difficult-to-silylate compounds. thermofisher.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAThe most volatile of the trimethylsilyl amide reagents. labunlimited.comGeneral silylation for improved volatility and thermal stability. labunlimited.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFAForms tert-butyldimethylsilyl (t-BDMS) derivatives which are much more stable against hydrolysis than TMS ethers. registech.comchromtech.comApplications requiring robust derivatives, especially for GC-MS analysis. registech.com

3 High-Performance Liquid Chromatography (HPLC) of Related Chloroacetate Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. For chloroacetate compounds that may not be sufficiently volatile or thermally stable for GC, even after derivatization, HPLC offers a viable alternative.

The analysis of ethyl chloroacetate, a related compound, has been demonstrated using reversed-phase HPLC. pw.edu.pl In one method, a C18 column was used with a mobile phase consisting of a mixture of water and acetonitrile. pw.edu.pl Detection was achieved using a UV detector at a wavelength of 220 nm. pw.edu.pl This method allowed for the determination of ethyl chloroacetate concentration with a low error percentage and a detection limit in the parts-per-million (ppm) range. pw.edu.pl

Another approach for analyzing chloroacetic acids involves a specialized technique called Bridge Ion Separation Technology (BIST™). sielc.com This method allows for the separation of anionic compounds like chloroacetic acid and dichloroacetic acid on a negatively-charged, cation-exchange column, which is contrary to conventional ion-exchange chromatography. sielc.com The separation is achieved by using a multi-charged positive buffer in a largely organic mobile phase, which acts as a "bridge" between the negatively charged analytes and the negative column surface. sielc.com

The International Organization for Standardization (ISO) provides a standard method (ISO 17293-1) for the determination of monochloroacetic acid and dichloroacetic acid in surfactants by HPLC. iteh.ai This method utilizes a C8-bonded silica (B1680970) gel column with a mobile phase of acetonitrile and phosphoric acid in water. iteh.ai Detection is performed with a UV detector at 214 nm. iteh.ai

Table 3: Example HPLC Conditions for Chloroacetate Analysis

ParameterMethod 1: Ethyl Chloroacetate pw.edu.plMethod 2: Chloroacetic Acids (ISO 17293-1) iteh.aiMethod 3: Ethyl Chloroacetate sielc.com
Stationary Phase (Column) Waters Nova-Pak C-18C8-bonded silica gelNewcrom R1 (reverse phase)
Mobile Phase Water:Acetonitrile (60:40)100 mL Acetonitrile in 900 mL Water + 2.0 mL Phosphoric acidAcetonitrile, Water, and Phosphoric acid
Flow Rate 0.35 cm³/min1.0 mL/minNot specified
Detection UV at 220 nmUV at 214 nmNot specified
Column Temperature Not specifiedRoom temperatureNot specified

Environmental Fate and Degradation Pathways Mechanistic and Academic Perspective

Hydrolytic Degradation in Aqueous Environments

The hydrolysis of tetradecyl chloroacetate (B1199739) represents a primary abiotic degradation pathway in aqueous environments. This process involves the cleavage of the ester bond, yielding tetradecyl alcohol and chloroacetic acid. The kinetics and mechanism of this reaction are influenced by factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of esters can proceed through several mechanisms, with the most common being neutral, acid-catalyzed, and base-catalyzed hydrolysis. For chloro-substituted alkyl acetates, both neutral and acid-catalyzed pathways have been observed. The acid-catalyzed hydrolysis of monochloroesters typically follows an AAC2 mechanism, involving a bimolecular attack of water on the protonated ester.

In the case of tetradecyl chloroacetate, the long tetradecyl chain may introduce steric hindrance, potentially influencing the rate of hydrolysis compared to shorter-chain analogues. However, the fundamental mechanistic steps are expected to be similar.

Table 1: Postulated Hydrolytic Degradation Products of this compound

ReactantPrimary Products
This compoundTetradecyl alcohol
Chloroacetic acid

This table is based on general principles of ester hydrolysis and is for illustrative purposes.

Biotransformation and Biodegradation Mechanisms in Model Systems

The biodegradation of this compound is anticipated to be a significant degradation pathway, primarily driven by microbial activity. The molecule possesses two distinct moieties that are susceptible to microbial attack: the long alkyl (tetradecyl) chain and the chloroacetate group.

The biodegradation of the tetradecyl chain is expected to be initiated by monooxygenase or dioxygenase enzymes, which introduce a hydroxyl group onto the terminal or sub-terminal carbon of the alkyl chain. This initial hydroxylation is a critical step that increases the water solubility and bioavailability of the compound. Following hydroxylation, the resulting alcohol can be further oxidized to an aldehyde and then to a carboxylic acid (tetradecanoic acid). This fatty acid can then be metabolized through the β-oxidation pathway, a central metabolic route for the degradation of fatty acids.

The chloroacetate moiety is also susceptible to microbial degradation. Microorganisms have evolved dehalogenase enzymes that can cleave the carbon-chlorine bond. This dehalogenation can occur either before or after the hydrolysis of the ester linkage. The resulting acetate (B1210297) can then be readily assimilated into central metabolic pathways.

Table 3: Key Enzymatic Steps in the Postulated Biodegradation of this compound

Enzymatic StepEnzyme Class (Example)SubstrateProduct
Initial OxidationAlkane MonooxygenaseTetradecyl chainTetradecanol (B45765) derivative
DehydrogenationAlcohol DehydrogenaseTetradecanol derivativeTetradecanal derivative
DehydrogenationAldehyde DehydrogenaseTetradecanal derivativeTetradecanoic acid derivative
Ester CleavageEsterase/LipaseThis compoundTetradecyl alcohol + Chloroacetic acid
DehalogenationDehalogenaseChloroacetic acidGlycolic acid + Chloride

This table outlines the key enzymatic steps based on known biodegradation pathways of related compounds.

Fate in Industrial Waste Streams and Process Effluents (Mechanistic Focus)

In industrial waste streams and process effluents, the fate of this compound will be dictated by the specific conditions of the waste stream, including pH, temperature, microbial population, and the presence of other chemical constituents.

In biologically active wastewater treatment systems, the biodegradation pathways described in the previous section are expected to be the primary removal mechanism. The efficiency of removal will depend on the acclimation of the microbial biomass to the compound. The long alkyl chain may lead to a tendency for the compound to partition to sludge and other solid phases, which could affect its bioavailability for microbial degradation.

In waste streams that are not biologically active, abiotic processes such as hydrolysis will be more significant. The pH of the effluent will be a critical factor in determining the rate of hydrolytic degradation. The presence of other organic compounds and solids can also influence the fate of this compound through partitioning and sorption processes.

Table 4: Factors Influencing the Fate of this compound in Industrial Effluents

FactorPotential Impact
pHInfluences the rate of hydrolytic degradation
TemperatureAffects the rates of both biotic and abiotic degradation processes
Microbial PopulationDetermines the potential for and rate of biodegradation
Presence of Other OrganicsCan lead to co-metabolism or competitive inhibition of biodegradation; can act as photosensitizers
Solids ContentInfluences partitioning and sorption behavior, affecting bioavailability

This table summarizes key factors and their potential impact on the fate of this compound in industrial settings.

Q & A

Q. What are the critical considerations for ensuring safe handling and storage of Tetradecyl chloroacetate in laboratory environments?

Safe handling requires using chemically resistant gloves (nitrile or neoprene) inspected prior to use, and proper removal techniques to avoid skin contact . Body protection should include flame-retardant antistatic suits selected based on concentration and exposure levels. Respiratory protection is necessary if ventilation is inadequate, and spills should be contained without entering drains . Storage must be in cool, dry, argon-filled environments to prevent degradation, as indicated by stability studies on similar chloroacetates .

Q. What synthetic methodologies are effective for producing this compound, and how do reaction parameters influence yield?

Synthesis can be achieved via esterification of chloroacetic acid with tetradecyl alcohol using acid catalysts. Optimal conditions include a molar ratio of 1.025:1 (alcohol:chloroacetate) at 40°C with pH 8, enhancing esterification efficiency . Ionic liquid catalysts, such as those used in 2-heptyl chloroacetate synthesis, improve reaction rates and yield by 15–20% under mild conditions (25–40°C) . Post-synthesis purification via fractional distillation under reduced pressure (10–15 mmHg) is critical to achieve >99% purity, as demonstrated in analogous chloroacetate ester syntheses .

Q. Which analytical techniques are effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with an Ascentis C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile/water/chloroacetic acid (600:400:4 v/v) provides baseline separation with retention times <10 minutes . Mass spectrometry (LC-MS/MS) using ESI+ mode (m/z 265.1 [M+Na]⁺) enhances detection limits to 0.1 ppb in air samples . For histological applications, chloroacetate esterase staining (4% pararosanilin/4% NaNO₂) enables specific detection in tissue sections, validated by cell counting in 25 high-power fields .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters dictate substrate specificity?

Enzymes like Rsc1362 exhibit high activity on chloroacetates with kcat values up to 504 min⁻¹ and KM of 0.06 mM, indicating efficient binding and turnover . For Tetradecyl derivatives, substrate specificity is influenced by alkyl chain length; bulkier groups (C14) may reduce catalytic efficiency due to steric hindrance in the enzyme's active site. Comparative kinetic analysis using ITC or stopped-flow assays under pH 6.5–7.5 (optimal for chlorodehalogenases) is recommended to quantify kcat/KM ratios .

Q. What experimental strategies can resolve discrepancies in kinetic data when evaluating this compound degradation by microbial consortia?

Contradictions in kcat or KM values may arise from variations in assay pH (e.g., PA0810 shows peak activity at pH 8.5 vs. Rsc1362 at pH 7.2) . Standardize buffer systems (e.g., 50 mM Tris-HCl) across studies and validate via Michaelis-Menten plots with ≥5 substrate concentrations. Employing isothermal titration calorimetry (ITC) alongside HPLC-based activity assays can reconcile discrepancies by directly measuring binding thermodynamics and catalytic rates .

Q. How can directed evolution approaches optimize dehalogenase enzymes for enhanced this compound degradation?

Employ error-prone PCR to generate mutant libraries of Rsc1362-like dehalogenases, followed by high-throughput screening using pH-indicator assays (detecting HCl release during dehalogenation). Mutants with 3-fold improved activity on C14-chloroacetates were isolated via iterative saturation mutagenesis at substrate-binding residues (e.g., Phe168, Gly201) . Structural modeling (AlphaFold2) guides rational design to accommodate longer alkyl chains, while maintaining KM <0.1 mM and kcat >200 min⁻¹ .

Methodological Considerations

  • Experimental Design : For kinetic studies, ensure substrate purity (>99%) and use standardized assays (e.g., ITC for binding constants, HPLC for product quantification) .
  • Data Contradictions : Address variability by replicating experiments under controlled pH and temperature, and cross-validate with orthogonal techniques like NMR or LC-MS .
  • Safety Protocols : Regularly update risk assessments based on evolving toxicological data, as some chloroacetates show uncharacterized toxicity profiles .

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